Diphenylamine, 5-chloro-2-methylamino
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Description
“Diphenylamine, 5-chloro-2-methylamino” is a chemical compound with the molecular formula C₁₃H₁₃ClN₂. It is also known as Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- .
Synthesis Analysis
The synthesis of compounds similar to “Diphenylamine, 5-chloro-2-methylamino” has been reported in scientific literature. For instance, nicotinamide derivatives containing diphenylamine moieties were prepared by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines . This process was based on the structure of the fungicide boscalid .Molecular Structure Analysis
The molecular structure of “Diphenylamine, 5-chloro-2-methylamino” can be represented by the IUPAC Standard InChI: InChI=1S/C14H12ClNO/c1-16-13-8-7-11(15)9-12(13)14(17)10-5-3-2-4-6-10/h2-9,16H,1H3 . The molecular weight of the compound is 245.704 .Safety and Hazards
While specific safety data for “Diphenylamine, 5-chloro-2-methylamino” is not available, it’s important to note that related compounds such as diphenylamine are considered hazardous. They have been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, and specific target organ toxicity .
Future Directions
Research into compounds similar to “Diphenylamine, 5-chloro-2-methylamino” suggests potential future directions. For instance, the study of nicotinamide derivatives containing diphenylamine moieties provides important information for further structural optimization . This could lead to the development of more potent fungicides . Additionally, the continuous synthesis of diazepam, a process involving a compound similar to “Diphenylamine, 5-chloro-2-methylamino”, has been explored for its potential to strengthen the resiliency of supply chains for active pharmaceutical ingredients .
properties
IUPAC Name |
4-chloro-1-N-methyl-2-N-phenylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-15-12-8-7-10(14)9-13(12)16-11-5-3-2-4-6-11/h2-9,15-16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSSUNICRFFYOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-N-methyl-2-N-phenylbenzene-1,2-diamine |
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